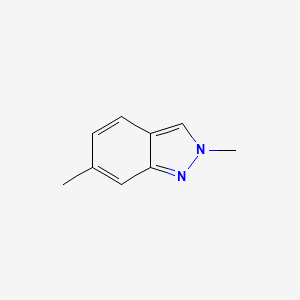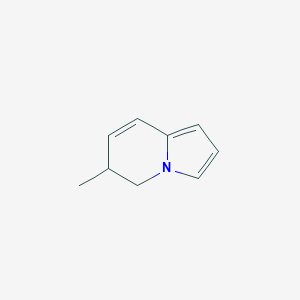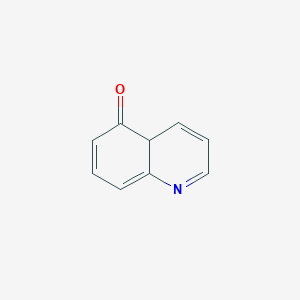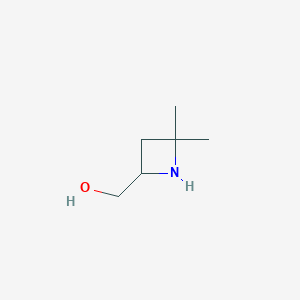
2-Amino-3-fluoro-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-fluoro-5-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-5-methylphenol typically involves multi-step organic reactions. One common method is the nitration of 3-fluoro-5-methylphenol, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-Amino-3-fluoro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
2-Amino-3-fluoro-5-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-fluoro-5-methylphenol involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
2-Amino-5-methylphenol: Lacks the fluorine atom, which can affect its reactivity and interactions.
3-Fluoro-5-methylphenol:
2-Amino-3-fluorophenol: Similar structure but without the methyl group, impacting its steric and electronic characteristics.
Uniqueness
2-Amino-3-fluoro-5-methylphenol is unique due to the combination of the amino, fluorine, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
2-amino-3-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
InChIキー |
OQKBSZVVNIJAFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)


![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)

![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
